N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
This compound features a pyridazinone core substituted with a phenyl group at position 3 and an acetamide side chain modified with a 1,1-dioxidotetrahydrothiophen-3-yl group. The pyridazinone scaffold is well-documented for its pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities .
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C17H19N3O4S/c1-19(14-9-10-25(23,24)12-14)17(22)11-20-16(21)8-7-15(18-20)13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3 |
InChI Key |
PWTKEHCVTQONEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound shares the 6-oxo-3-arylpyridazin-1(6H)-yl backbone with several analogs but differs in substituents and side-chain modifications. Key analogs include:
a) Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]
- Structure : Features a p-tolyl (4-methylphenyl) group at position 3 and a methyl ester in the acetamide side chain.
- Synthesis: Synthesized via a one-pot reaction involving amino acid esters and azides, yielding dipeptide derivatives and hydrazones .
- Biological Activity: Pyridazinones with p-tolyl substituents exhibit anti-inflammatory and antimicrobial effects, attributed to enhanced lipophilicity and steric interactions with target enzymes .
b) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
- Structure: Contains 4,5-dichloro substitutions on the pyridazinone ring and an azepane-sulfonyl group in the side chain.
- Synthesis : Prepared via acid chloride coupling with 3-(azepan-1-ylsulfonyl)-4-methylaniline, achieving a 79% yield .
- Key Data : LCMS (m/z 518.1 [M+H]+), HRMS (C20H22Cl2N4O4S requires 518.08) .
- Implications : Chlorine atoms likely enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.
c) N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Structure : Replaces the acetamide side chain with a pyrazole-substituted pyridazin-3-amine.
- Crystallography: Reported in Acta Crystallographica, highlighting planar pyridazinone and pyrazole rings conducive to π-π stacking .
Pharmacological and Physicochemical Comparisons
Substituent Impact on Activity
- Phenyl vs.
- Sulfone vs. Azepane-Sulfonyl : The tetrahydrothiophene sulfone in the target compound offers rigidity and polarity, whereas azepane-sulfonyl groups provide conformational flexibility, possibly affecting off-target interactions .
- Chlorine Substitutions: Dichloro-substituted pyridazinones (e.g., ) exhibit stronger electron-withdrawing effects, which could enhance reactivity in electrophilic environments compared to the phenyl-substituted target compound.
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